molecular formula C15H15ClN2OS B5796380 1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea

1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea

Cat. No.: B5796380
M. Wt: 306.8 g/mol
InChI Key: XTRDVKSAUICOPS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Agriculture: It has been explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.

    Material Science: The compound has been investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of cancer cell signaling and growth. In agriculture, it may interfere with key enzymes or receptors in plants or pests, leading to their inhibition or death.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-(3-methylphenyl)thiourea: Similar in structure but with a different substitution pattern, leading to variations in chemical properties and applications.

    1-(5-Bromo-2-methoxyphenyl)-3-(3-methylphenyl)thiourea: The presence of a bromine atom instead of chlorine can lead to different reactivity and biological activity.

    1-(5-Chloro-2-methoxyphenyl)-3-(4-methylphenyl)thiourea:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-4-3-5-12(8-10)17-15(20)18-13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDVKSAUICOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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